

Application Note: Analytical Characterization of (E)-4-Ethoxy-nona-1,5-diene

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Compound of Interest

Compound Name: (E)-4-Ethoxy-nona-1,5-diene

Cat. No.: B15348779

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of **(E)-4-Ethoxy-nona-1,5-diene**, a key intermediate in various synthetic pathways.

Introduction

(E)-4-Ethoxy-nona-1,5-diene is an unsaturated ether with applications in organic synthesis. Its purity and structural integrity are crucial for its intended use. This application note outlines the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Physicochemical Properties

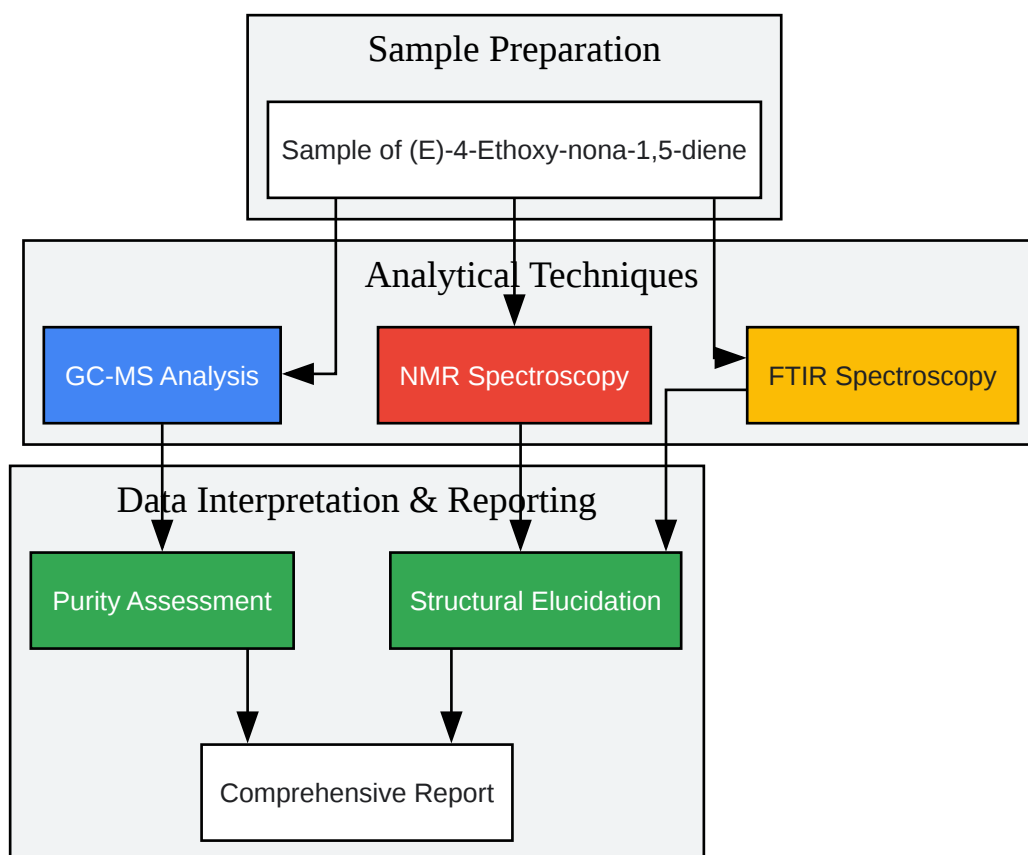
A summary of the key physicochemical properties of **(E)-4-Ethoxy-nona-1,5-diene** is presented in Table 1.

Table 1: Physicochemical Properties of **(E)-4-Ethoxy-nona-1,5-diene**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ O	[1]
Molecular Weight	168.28 g/mol	[1]
Boiling Point	211.5°C at 760 mmHg	[1]
Density	0.818 g/cm ³	[1]
Refractive Index	1.443	[1]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of **(E)-4-Ethoxy-nona-1,5-diene**. The logical workflow for this characterization is depicted in the following diagram.



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Caption: Analytical workflow for compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of the volatile compound **(E)-4-Ethoxy-nona-1,5-diene** and confirming its molecular weight.

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of **(E)-4-Ethoxy-nona-1,5-diene** in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: An Agilent 7890 GC coupled to a 5975C MS detector or equivalent.
- GC Conditions:
 - Column: Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[\[2\]](#)
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.
 - Injection Volume: 1 µL.
 - Split Ratio: 50:1.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 35-350.

Expected Results:

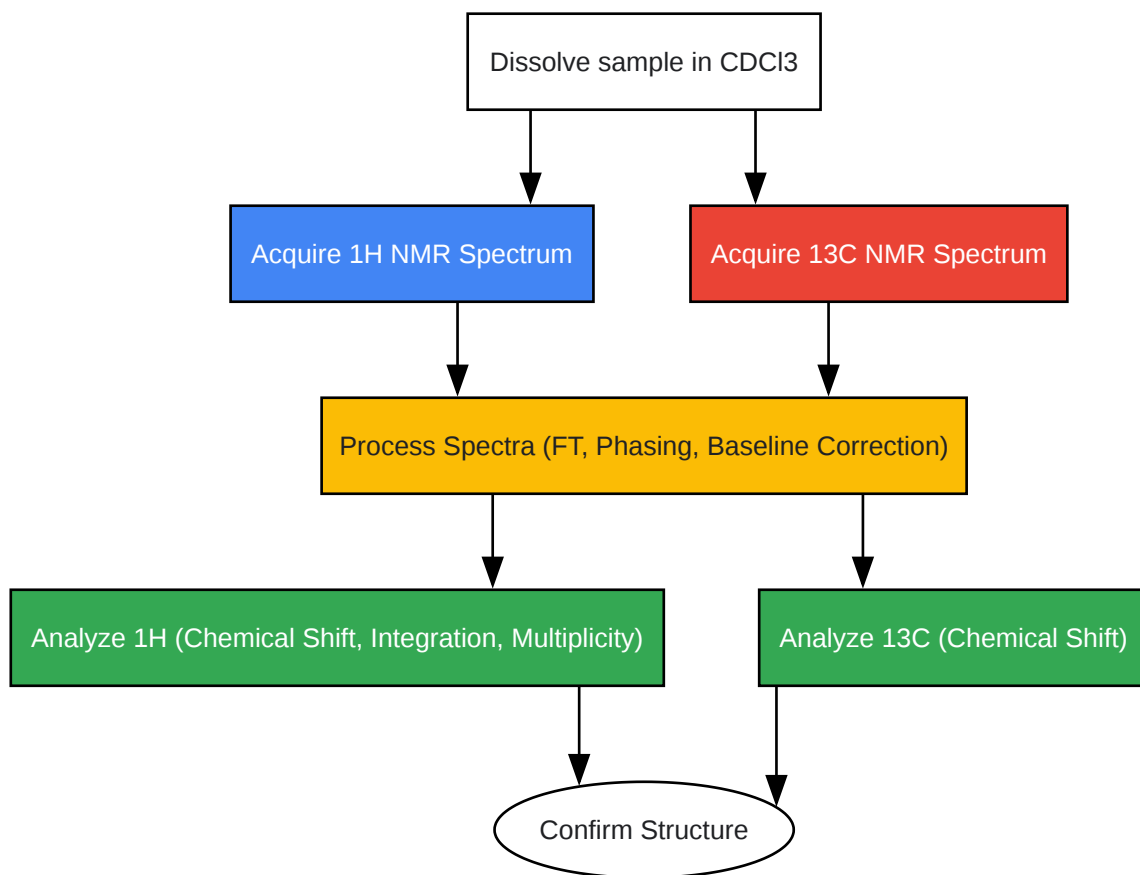
The gas chromatogram is expected to show a major peak corresponding to **(E)-4-Ethoxy-nona-1,5-diene**. The mass spectrum of this peak should display a molecular ion peak (M^+) at m/z 168. Key fragmentation patterns for ethers include alpha-cleavage.^[3] Expect to see prominent fragments from the loss of an ethyl group (m/z 139) and cleavage adjacent to the ether oxygen.

Table 2: Predicted GC-MS Data for **(E)-4-Ethoxy-nona-1,5-diene**

Parameter	Expected Value
Retention Time (min)	Dependent on the specific GC system and conditions
Molecular Ion (M^+)	m/z 168
Key Fragment Ions	m/z 139, 113, 85, 57

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of **(E)-4-Ethoxy-nona-1,5-diene**.



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Caption: Workflow for NMR data acquisition and analysis.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16.

- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Number of Scans: 1024.
 - Relaxation Delay: 2.0 s.

Expected Spectral Data:

The chemical shifts are predicted based on the functional groups present. Protons on carbons adjacent to the ether oxygen will be deshielded and appear downfield.^[3] Vinylic protons will appear in the characteristic alkene region of the spectrum.^{[4][5]}

Table 3: Predicted ¹H NMR Data for **(E)-4-Ethoxy-nona-1,5-diene** in CDCl₃

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	H-2
~5.4-5.6	m	2H	H-5, H-6
~5.0-5.2	m	2H	H-1
~3.8	m	1H	H-4
~3.5	q	2H	-OCH ₂ CH ₃
~2.1	m	2H	H-3
~1.9	m	2H	H-7
~1.4	sextet	2H	H-8
~1.2	t	3H	-OCH ₂ CH ₃
~0.9	t	3H	H-9

Table 4: Predicted ^{13}C NMR Data for **(E)-4-Ethoxy-nona-1,5-diene** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~140	C-2
~135	C-5 or C-6
~130	C-5 or C-6
~115	C-1
~80	C-4
~65	-OCH ₂ CH ₃
~35	C-3
~30	C-7
~22	C-8
~15	-OCH ₂ CH ₃
~14	C-9

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, specifically the ether linkage and the carbon-carbon double bonds.

Experimental Protocol:

- Sample Preparation: As **(E)-4-Ethoxy-nona-1,5-diene** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A PerkinElmer Spectrum Two or similar FTIR spectrometer.
- Data Acquisition:
 - Mode: Transmittance.

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16.
- Background Correction: A background spectrum of the clean KBr/NaCl plates should be acquired and subtracted from the sample spectrum.

Expected Spectral Data:

The IR spectrum will show characteristic absorption bands for the C-H bonds of the alkyl and alkenyl groups, the C=C double bonds, and the C-O ether linkage.^{[3][4]}

Table 5: Predicted FTIR Data for **(E)-4-Ethoxy-nona-1,5-diene**

Wavenumber (cm^{-1})	Intensity	Assignment
3080-3010	Medium	=C-H stretch
2960-2850	Strong	C-H stretch (alkyl)
1670-1640	Medium	C=C stretch
1120-1085	Strong	C-O stretch (ether)
990 and 910	Strong	=C-H bend (vinyl group)
970	Strong	=C-H bend (trans alkene)

Summary

The combination of GC-MS, NMR, and FTIR spectroscopy provides a robust analytical platform for the comprehensive characterization of **(E)-4-Ethoxy-nona-1,5-diene**. The protocols and expected data presented in this application note serve as a guide for researchers and scientists in verifying the identity, purity, and structure of this important chemical intermediate.

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